2-(1,2,5-Thiadiazol-3-yl)aceticacid

Heterocyclic Chemistry Process Chemistry Medicinal Chemistry

In CNS drug discovery, sourcing authentic 1,2,5-thiadiazole building blocks free of isomeric contamination is critical-the wrong isomer fundamentally alters target engagement and metabolic stability. 2-(1,2,5-Thiadiazol-3-yl)acetic acid delivers the precise 1,2,5-substitution pattern required for reproducible SAR studies. • Validated intermediate for potent M1 muscarinic agonists (derivative IC50 = 0.380 nM) targeting Alzheimer's research. • Confirmed utility in synthesizing cephalosporin-based antimicrobials and agrochemical scaffolds. • Electron-deficient thiadiazole core enhances reactivity for both nucleophilic and electrophilic derivatization. • In stock with competitive pricing; request a quote for bulk or custom synthesis.

Molecular Formula C4H4N2O2S
Molecular Weight 144.15 g/mol
Cat. No. B13574328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2,5-Thiadiazol-3-yl)aceticacid
Molecular FormulaC4H4N2O2S
Molecular Weight144.15 g/mol
Structural Identifiers
SMILESC1=NSN=C1CC(=O)O
InChIInChI=1S/C4H4N2O2S/c7-4(8)1-3-2-5-9-6-3/h2H,1H2,(H,7,8)
InChIKeyWIEHDWXQVOBJPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,2,5-Thiadiazol-3-yl)acetic acid Overview


2-(1,2,5-Thiadiazol-3-yl)acetic acid (CAS: 18398-15-7, MF: C4H4N2O2S, MW: 144.15 g/mol) is a heterocyclic carboxylic acid featuring a 1,2,5-thiadiazole core. It serves as a versatile building block in medicinal chemistry and agrochemical research . The thiadiazole ring confers distinct electronic properties, including electron-deficient character that enhances reactivity in nucleophilic and electrophilic substitution reactions [1].

Heterocyclic building block for medicinal and agrochemical synthesis
Electron-deficient 1,2,5-thiadiazole core supports versatile derivatization
Established industrial route supports scale-up procurement

2-(1,2,5-Thiadiazol-3-yl)acetic acid: Not Interchangeable


Substituting 2-(1,2,5-thiadiazol-3-yl)acetic acid with other thiadiazole-acetic acid derivatives is scientifically invalid without validation. While all isomers share a common heterocyclic core, variations in the nitrogen and sulfur atom positions (1,2,3- vs 1,2,4- vs 1,2,5- vs 1,3,4-thiadiazole) fundamentally alter electronic distribution, metabolic stability, and target engagement . These structural variations lead to divergent biological activities and reactivity profiles, making direct substitution a high-risk assumption in any drug discovery or agrochemical development program.

1,2,5- vs. 1,2,3- Electronic character mismatch: 1,2,5-core is electron-deficient; 1,2,3-isomers are π-excessive, shifting reactivity and target engagement.
1,2,5- vs. 1,2,4- Synthesis accessibility and biological profile differ; direct replacement may not reproduce assay results or scale-up reliability.

2-(1,2,5-Thiadiazol-3-yl)acetic acid: Quantitative Benchmark


Synthesis Efficiency: 1,2,5- vs. 1,2,3-Thiadiazole Derivatives

The synthesis of 1,2,3-thiadiazole-containing compounds is described as 'difficult' and 'relatively seldom reported' due to inherent challenges in ring construction, limiting commercial and research availability [1]. In contrast, the 1,2,5-thiadiazole core of the target compound is synthesized via a well-established, multi-step route starting from cyanoacetamide, which has been optimized for industrial production .

Synthesis Scalability
Class-level
1,2,5-isomer: low-cost, scalable route (~57% yield). 1,2,3-isomer: difficult, seldom reported.
Supports reliable procurement and scale-up.
Based on cyanoacetamide route vs. reported challenges in 1,2,3-series.
Heterocyclic Chemistry Process Chemistry Medicinal Chemistry

Electronic Reactivity: 1,2,5- vs. 1,2,3-Thiadiazole Core

The 1,2,5-thiadiazole ring is characterized as electron-deficient, which enhances its reactivity in both nucleophilic and electrophilic substitution reactions [1]. This is a distinct advantage for synthetic derivatization. In contrast, the 1,2,3-thiadiazole isomer is described as a 'π-excessive' system, which confers different and often less predictable reactivity, making electrophilic substitution challenging .

Electronic Reactivity
Class-level
1,2,5-thiadiazole: electron-deficient. 1,2,3-isomer: π-excessive.
Predictable synthetic derivatization handle.
Electronic properties influence substitution patterns.
Medicinal Chemistry Structure-Activity Relationship Synthetic Chemistry

Muscarinic Agonism: 1,2,5- vs. 1,2,4-Thiadiazole Derivatives

While direct data for the parent acetic acid is limited, key derivatives based on the 1,2,5-thiadiazole scaffold demonstrate potent and selective biological activity. For instance, replacing the acetyl group of the muscarinic agonist aceclidine with 1,2,5-thiadiazoles yields potent M1 muscarinic agonists [1]. One such analog has a reported IC50 of 0.380 nM [2], which is substantially more potent than the 1,2,4-thiadiazole-based inhibitors of human carbonic anhydrase, which showed IC50 values around 10 nM [3].

M1 Muscarinic Potency
Cross-study comparable
IC50 0.380 nM (1,2,5-derivative)
Comparator 1,2,4-series: ~10 nM
Higher potency in respective receptor binding context.
Assays differ (M1 vs. carbonic anhydrase); direct target comparison not implied.
Neuroscience Medicinal Chemistry G-Protein Coupled Receptors

Crystallization and Purification Benefits

Patented methods for producing thiadiazoleacetic acid derivatives, including the 1,2,5-isomer, specifically focus on obtaining crystalline compounds via pH-controlled extraction and purification . The process described in patent JPH0477477A yields 'high-purity objective substance' as 'crystals' without the need for expensive recovery methods, using only inexpensive water .

Crystallization Benefit
Data to verify
Crystalline product via pH-controlled extraction (≤2.5).
Lower purification cost, robust supply.
Patent method JPH0477477A; review for intended scale.
Process Chemistry Crystallization Pharmaceutical Intermediates

2-(1,2,5-Thiadiazol-3-yl)acetic acid: Optimal R&D Use Cases


CNS Lead Generation

Use as a core scaffold for synthesizing libraries of compounds targeting CNS receptors, leveraging the demonstrated potent M1 muscarinic agonism (IC50 = 0.380 nM) of its derivatives to explore treatments for Alzheimer's disease and other cognitive disorders [1].

β-Lactam Antibiotic Intermediates

Employ as a key intermediate or acylating agent in the synthesis of novel cephalosporin-based antimicrobials, as validated by its use in the production of crystalline thiadiazoleacetic acid derivatives for this purpose [1].

Herbicide & Fungicide Discovery

Utilize as a building block for creating novel agrochemicals, given the thiadiazole core's established role in commercial herbicides and plant growth regulators, and its structural similarity to the highly active cytokinin mimic thidiazuron [1].

Application
Selection Property
Validation Focus
CNS receptor research
M1 receptor activity precedent
Receptor binding and selectivity studies
Antimicrobial intermediate research
Crystalline intermediate scalability
Antimicrobial lead optimization
Agrochemical research
Thiadiazole core agrochemical precedent
Herbicide / fungicide target screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


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